molecular formula C13H11NO4 B1445395 Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 80421-15-4

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No. B1445395
CAS RN: 80421-15-4
M. Wt: 245.23 g/mol
InChI Key: YKWITVDLJPKZHM-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a simple and convenient method using microwave-assisted chemistry . The process involves the reaction of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides .


Molecular Structure Analysis

The structure of the compound was confirmed by the use of FT-IR, NMR, UV, and MS techniques . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy, as well as B3LYP/6-311++G(d,p) and GIAO/WP04/aug-cc-pVDZ theoretical calculations .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis of Tautomeric Compounds

This compound is used in the synthesis of tautomeric forms such as 6-hydroxy-4-methyl-2-oxo-1-(substituted phenyl)-1,2-dihydropyridine-3-carbonitrile and 2-hydroxy-4-methyl-6-oxo-1-(substituted phenyl)-1,6-dihydropyridine-3-carbonitrile . These tautomers have been studied using NMR spectroscopy and theoretical calculations .

Neuroprotective and Anti-neuroinflammatory Agents

Derivatives of this compound have been evaluated for their potential as neuroprotective and anti-neuroinflammatory agents. This is particularly relevant in the treatment of neurodegenerative diseases and conditions like ischemic stroke and traumatic brain injury .

Antimicrobial Activity

Some derivatives of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have shown promising antimicrobial potential, which could be beneficial in developing new antibiotics and antiseptics .

Antiviral Research

The compound has been used to synthesize derivatives with potential antiviral properties. These derivatives have been tested for their binding affinities with proteins like the SARS-CoV-2 spike RBD and human ACE2 .

Catalysis in Organic Synthesis

It serves as a precursor in multicomponent catalytic protocols, which are essential in the synthesis of various organic compounds .

Dye and Pigment Manufacturing

The compound is utilized as a coupling component in the synthesis of pyridone azo dyes and pigments, which are widely used in the dye and pigment industry .

Polymer and Varnish Stabilizers

Due to its structural properties, it can be used as a stabilizer for polymers and varnishes, enhancing the durability and lifespan of these materials .

Fuel and Lubricant Additives

The compound’s derivatives can act as additives for fuels and lubricants, potentially improving efficiency and performance .

Future Directions

The study of these compounds is ongoing, with a focus on their potential neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWITVDLJPKZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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